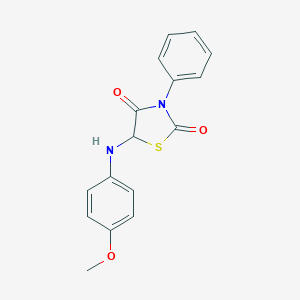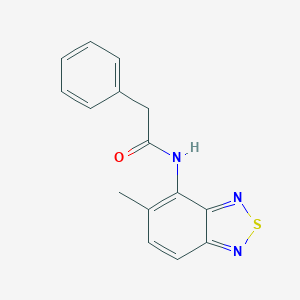![molecular formula C10H9FN2O2S B246250 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole, also known as FSI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of imidazole and is known for its unique properties, which make it useful in various fields of research.
Mechanism of Action
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole exerts its effects by binding to the active site of enzymes and blocking their activity. This results in the inhibition of various cellular processes, including cell growth and division. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of certain proteins, including carbonic anhydrase and histone deacetylase, which are involved in the progression of cancer and other diseases. 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has also been found to induce the expression of certain genes, which can lead to the activation of various cellular processes.
Advantages and Limitations for Lab Experiments
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has several advantages as a research tool. The compound is highly selective, which means it can target specific enzymes without affecting others. This makes it useful in the study of various diseases, as it allows researchers to selectively inhibit the activity of enzymes that are involved in the progression of these diseases. However, 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole also has some limitations. The compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole. One area of interest is the study of the compound's effects on cancer cells. Researchers are currently exploring the potential of 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole as a cancer treatment, as the compound has been shown to induce apoptosis in cancer cells. Another area of interest is the study of 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole's effects on neurological disorders, such as Alzheimer's disease. The compound has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, which makes it a promising research tool for the study of neurological disorders.
Synthesis Methods
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. Other methods involve the reaction of 4-fluorobenzenesulfonyl chloride with imidazole derivatives, such as 4-methylimidazole, to yield 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and histone deacetylase. This makes it useful in the study of various diseases, including cancer and neurological disorders.
properties
Molecular Formula |
C10H9FN2O2S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |
InChI Key |
SCNCOKPRYQAVDJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)